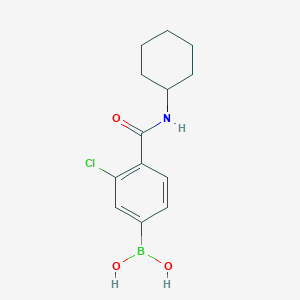
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H17BClNO3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The Suzuki–Miyaura coupling reaction is one of the most common methods used for the synthesis of boronic acids . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a cyclohexylcarbamoyl group .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, are often used as reactants in various chemical reactions. For instance, they can participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .
Physical And Chemical Properties Analysis
“this compound” is a solid compound that should be stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) have been utilized in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), demonstrating their application in saccharide recognition due to PBAs' ability to bind with pendant diols. This property allows for the development of sensitive and selective sensors for glucose and other saccharides, highlighting the potential of PBAs in biosensing and medical diagnostics (Mu et al., 2012).
Organic Synthesis and Catalysis
Boronic acids are versatile molecules in chemistry with applications in organic reactions, molecular recognition, and assembly. They have been shown to catalyze highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, facilitating the synthesis of complex organic molecules with high precision and efficiency (Hashimoto et al., 2015).
Fluorescence Quenching and Sensing
Research on boronic acid derivatives has explored their fluorescence quenching properties, especially when interacting with aniline in alcohols. Such studies provide a foundation for developing fluorescent sensors that can detect various substances based on fluorescence quenching mechanisms, indicating the potential use of PBAs in chemical sensing and environmental monitoring (Geethanjali et al., 2015).
Supramolecular Chemistry and Material Science
The cyclic esterification of aryl boronic acids with dihydric alcohols has been shown to be an effective method for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application underscores the role of PBAs in the design and development of new materials with unique optical properties, useful in various technological applications (Zhang et al., 2018).
Sensing and Detection Technologies
Boronic acids have been employed in the development of sensors for detecting bacterial cells, leveraging their ability to bind reversibly with diols on bacterial cell walls. This has implications for the creation of rapid, sensitive, and cost-effective methods for microbial detection in clinical, environmental, and food safety applications (Wannapob et al., 2010).
Safety and Hazards
The safety information for “(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their diverse biological activities and their potential as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, further studies on boronic acids, including “(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid”, are expected to lead to the development of new promising drugs .
Propiedades
IUPAC Name |
[3-chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKODTKFSLUDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656882 | |
| Record name | [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-65-0 | |
| Record name | B-[3-Chloro-4-[(cyclohexylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957034-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





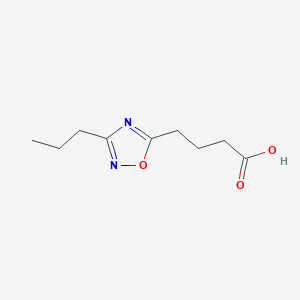
![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
amine](/img/structure/B1461487.png)
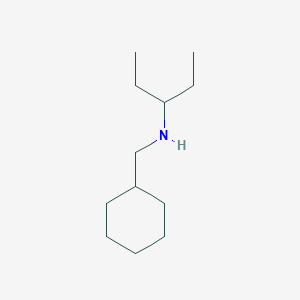
![3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B1461492.png)
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)
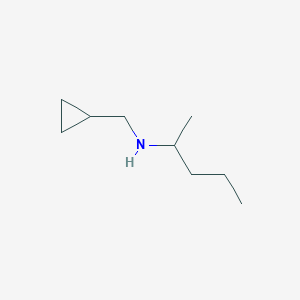
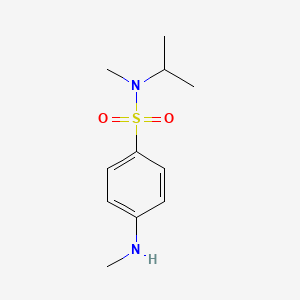
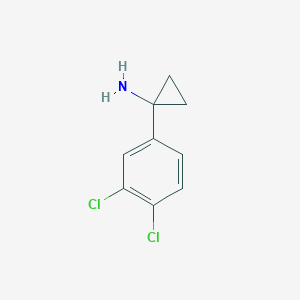
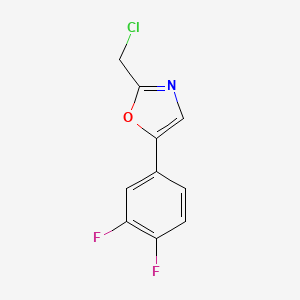
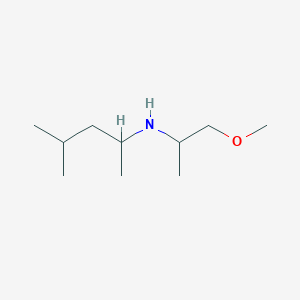
![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)